molecular formula C4H8N4O B14357636 5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol CAS No. 90359-00-5

5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol

Cat. No.: B14357636
CAS No.: 90359-00-5
M. Wt: 128.13 g/mol
InChI Key: NQDFUNABLVGWTB-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a methanol group attached to a triazole ring. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol typically involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under esterification conditions . This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

90359-00-5

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

(5-amino-1-methyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C4H8N4O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3,(H2,5,6,7)

InChI Key

NQDFUNABLVGWTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)CO)N

Origin of Product

United States

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